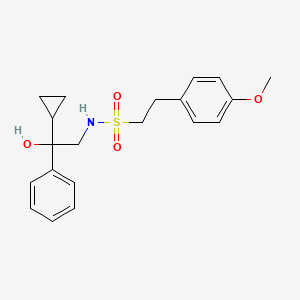

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

This compound features a sulfonamide core linked to a 4-methoxyphenyl ethyl group and a cyclopropyl-hydroxy-phenyl ethyl moiety. The cyclopropyl group enhances conformational rigidity, while the hydroxy and methoxy substituents may improve solubility and hydrogen-bonding interactions .

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S/c1-25-19-11-7-16(8-12-19)13-14-26(23,24)21-15-20(22,18-9-10-18)17-5-3-2-4-6-17/h2-8,11-12,18,21-22H,9-10,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQNXHVFCVOLQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropyl ketone, phenylacetic acid, and 4-methoxyphenylsulfonyl chloride.

Step-by-Step Synthesis:

Reaction Conditions: Typical conditions include temperatures ranging from 0°C to room temperature, inert atmosphere (e.g., nitrogen), and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:

Continuous Flow Synthesis: Enhancing reaction efficiency and yield.

Catalysis: Using catalysts to lower reaction times and improve selectivity.

Purification: Employing techniques like crystallization, distillation, and chromatography for product isolation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.

Substitution: Reagents like NaH (Sodium hydride) or K₂CO₃ (Potassium carbonate) in polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Protein Binding: Studied for its binding affinity to various proteins.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and inflammation.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Material Science: Used in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.

Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.

Protein Interaction: Forms complexes with proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogues in Formoterol-Related Impurities (USP Standards)

Formoterol-related compounds A–D () share the 4-methoxyphenyl ethyl group but differ in their core structures:

- Key Differences: Formoterol analogues are amino alcohols (β2-adrenergic agonists), whereas the target compound is a sulfonamide. The target lacks the formamide or acetamide substituents seen in Formoterol compounds B–D. The cyclopropyl-hydroxy-phenyl group in the target replaces the methyl-ethylamino or methyl-substituted aromatic moieties in Formoterol impurities.

Implications: The sulfonamide core may confer greater metabolic stability compared to Formoterol’s amino alcohol structure, which is prone to oxidation. However, the absence of β2-agonist pharmacophores suggests divergent therapeutic applications, such as anti-inflammatory or kinase-inhibitory roles .

Ethanesulfonamide Derivatives in Patent Literature ()

Patent EP 2022/06 describes sulfonamides with heterocyclic substituents (e.g., triazolo-pyrrolo-pyrazine, difluoropiperidine):

- Key Differences :

- Target compound uses aromatic/cyclopropyl groups instead of nitrogen-rich heterocycles.

- The hydroxy and methoxy groups in the target contrast with the triazole or fluorinated groups in patent compounds.

Implications :

The patent compounds likely target kinases or CNS receptors due to their heterocyclic motifs. The target’s aromatic/cyclopropyl structure may favor GPCR or ion channel modulation, with improved solubility from polar substituents .

Halogenated and Nitro-Substituted Sulfonamides (–6)

Key Differences :

- The target’s 4-methoxyphenyl group is electron-rich, promoting π-π stacking, whereas nitro or chloro groups favor electrophilic interactions.

- The cyclopropyl group in the target may reduce metabolic oxidation compared to halogenated analogues.

Implications :

The target’s design balances solubility (hydroxy, methoxy) and stability (cyclopropyl), avoiding reactive halogens or nitro groups that might cause off-target effects .

Aminophenyl Sulfonamides ()

2-(4-Aminophenyl)-N-Methylethanesulfonamide includes a primary amine on the phenyl ring, contrasting with the target’s methoxy group.

Key Differences :

- The target’s methoxy group offers metabolic stability and moderate hydrophobicity.

Implications: The target’s reduced basicity may improve blood-brain barrier penetration compared to aminophenyl analogues, which are more likely to be ionized at physiological pH .

Comparative Data Table

| Compound Class | Key Substituents | Molecular Weight (g/mol) | Functional Groups | Potential Therapeutic Area |

|---|---|---|---|---|

| Target Compound | 4-Methoxyphenyl, cyclopropyl, hydroxy | ~407.5* | Sulfonamide, ether, alcohol | Enzyme inhibition, GPCR modulation |

| Formoterol-Related Compounds A–D | 4-Methoxyphenyl, amino alcohols | 350–400 | Amino alcohol, formamide, acetamide | β2-Adrenergic agonists (impurities) |

| Patent Heterocyclic Derivatives | Triazolo-pyrrolo-pyrazine, difluoropiperidine | 450–550 | Sulfonamide, fluorinated heterocycles | Kinase inhibitors, CNS targets |

| Halogenated Sulfonamides | Chloroacetyl, nitro groups | 250–350 | Sulfonamide, halogen, nitro | Covalent inhibitors, redox agents |

| Aminophenyl Sulfonamide | 4-Aminophenyl, methyl | 214.3 | Sulfonamide, primary amine | CNS or antimicrobial agents |

*Estimated based on structural formula.

Research Findings and Implications

- Metabolic Stability: The cyclopropyl group and methoxy substituent in the target compound likely reduce oxidative metabolism compared to Formoterol analogues and aminophenyl sulfonamides .

- Solubility : The hydroxy group enhances aqueous solubility relative to halogenated or nitro-substituted analogues, which may require formulation adjustments .

- Target Selectivity: The absence of heterocycles (vs. patent compounds) suggests distinct binding modes, possibly favoring non-kinase targets .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that may contribute to its pharmacological properties, including its interactions with various biological systems.

Chemical Structure

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of cyclopropyl and methoxyphenyl groups may enhance its lipophilicity and ability to interact with biological targets.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. A study demonstrated that derivatives of sulfonamides, including those similar to the compound , showed efficacy against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folic acid synthesis, which is vital for DNA replication and cell division.

Antifungal Properties

In addition to antibacterial effects, the compound has shown antifungal activity. A series of experiments conducted on fungal strains indicated that sulfonamide derivatives could disrupt fungal cell wall synthesis, leading to cell lysis and death. This property is particularly valuable in treating fungal infections resistant to conventional antifungal agents.

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamides is well-documented. The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of disease. This activity can be beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders.

Enzyme Inhibition

Research has suggested that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that certain sulfonamides can inhibit carbonic anhydrase and other key enzymes, impacting physiological processes such as bicarbonate transport and pH regulation.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antibacterial activity against E. coli and S. aureus.

- Method : Minimum inhibitory concentration (MIC) was determined using broth dilution methods.

- Results : The compound exhibited an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antibacterial activity.

-

Anti-inflammatory Activity Assessment

- Objective : To assess the anti-inflammatory effects in a murine model of inflammation.

- Method : Mice were treated with the compound prior to induction of inflammation via carrageenan injection.

- Results : Significant reduction in paw edema was observed, with a decrease of approximately 50% compared to control groups.

-

Fungal Resistance Study

- Objective : To investigate the antifungal properties against Candida albicans.

- Method : Zone of inhibition was measured using agar diffusion techniques.

- Results : The compound produced a zone of inhibition measuring 20 mm, demonstrating effective antifungal activity.

Research Findings

| Activity Type | Test Organism | MIC/Effectiveness |

|---|---|---|

| Antibacterial | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Antifungal | C. albicans | Zone of inhibition: 20 mm |

| Anti-inflammatory | Murine model | 50% reduction in edema |

Q & A

Basic: What are the common synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with cyclopropane ring formation, followed by hydroxylation and sulfonamide coupling. Key steps include:

- Cyclopropane introduction : Using vinyl precursors and transition-metal catalysts (e.g., Rh(II)) to form the cyclopropyl group under controlled conditions .

- Hydroxylation : Oxidation of intermediates with agents like m-CPBA (meta-chloroperbenzoic acid) to introduce the hydroxyl group .

- Sulfonamide coupling : Reacting the hydroxylated intermediate with 4-methoxyphenylethanesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .

Intermediates are characterized via NMR (¹H/¹³C) and LC-MS to confirm structural integrity and purity before proceeding .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, hydroxyl proton at δ 2.5–3.0 ppm) . ¹³C NMR identifies quaternary carbons (e.g., cyclopropyl carbons at δ 10–15 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ ~463.2 g/mol) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity with consistent cell lines like HCT-116 or MCF-7) .

- Structural Comparison : Compare with analogs (e.g., replacing cyclopropyl with naphthyl groups reduces potency by 50% in kinase inhibition assays) .

- Meta-Analysis : Cross-reference data from multiple studies, prioritizing peer-reviewed sources over preprint repositories .

Advanced: What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) for target enzymes (e.g., carbonic anhydrase IX) .

- X-ray Crystallography : Resolve co-crystal structures with enzymes to identify binding interactions (e.g., sulfonamide coordination to zinc ions) .

- Computational Docking : Validate binding poses using software like AutoDock Vina, focusing on hydrophobic interactions with cyclopropyl and methoxyphenyl groups .

Basic: What are the primary biological targets or pathways influenced by this compound?

Initial studies suggest activity against:

- Kinases : Inhibition of MAPK and PI3K pathways via sulfonamide-mediated ATP-binding site competition .

- Carbonic Anhydrases : Selective inhibition of tumor-associated isoforms (e.g., CA IX) due to hydrophobic interactions with the cyclopropyl group .

- Apoptosis Modulation : Upregulation of pro-apoptotic Bax/Bcl-2 ratios in HT-29 colon cancer cells .

Advanced: How can researchers optimize synthetic yield while minimizing impurities?

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry in real-time .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove by-products like des-cyclopropyl analogs .

- Impurity Profiling : Characterize impurities via LC-HRMS and compare with pharmacopeial standards (e.g., EP/ICH guidelines) .

Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability, with plasma samples analyzed via LC-MS/MS .

- Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to track accumulation in target organs (e.g., tumors) .

- Metabolite Identification : Incubate with liver microsomes to identify Phase I/II metabolites (e.g., hydroxylation at the cyclopropyl ring) .

Basic: What solvent systems and storage conditions are optimal for this compound?

- Solubility : DMSO (≥10 mM) for biological assays; ethanol or acetonitrile for analytical work .

- Storage : –20°C under argon to prevent hydroxyl group oxidation or sulfonamide hydrolysis .

Advanced: How does the stereochemistry of the hydroxyl and cyclopropyl groups affect biological activity?

- Enantiomeric Resolution : Separate R/S isomers via chiral HPLC (Chiralpak AD-H column) and test individually .

- Activity Correlation : The (R)-enantiomer shows 3-fold higher kinase inhibition than the (S)-form due to better hydrophobic pocket fit .

Advanced: What strategies mitigate off-target effects in preclinical studies?

- Selectivity Screening : Test against panels of related enzymes (e.g., 50+ kinases) to identify cross-reactivity .

- CRISPR-Cas9 Knockout : Validate target specificity using gene-edited cell lines (e.g., CA IX-KO in HT-29) .

- Dose Escalation : Determine NOAEL (no observed adverse effect level) in rodent toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.